molecular formula C22H16ClFN6O2 B2979888 N-(2-chloro-4-fluorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide CAS No. 1358070-10-6

N-(2-chloro-4-fluorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2979888
CAS No.: 1358070-10-6
M. Wt: 450.86
InChI Key: XWLGSGPOYBSGDQ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16ClFN6O2 and its molecular weight is 450.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel acetamide derivatives has been explored in various studies, focusing on their potential applications in medicinal chemistry and material science. For instance, the synthesis of N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides, which share structural similarities with the compound , has been reported to show significant antiviral properties, particularly against human cytomegalovirus due to the incorporation of uracil moieties and bromophenoxyalkyl linkers (Paramonova et al., 2020). Additionally, derivatives of N-aryl-2,4-dichlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as organic compounds for pesticide applications (Olszewska et al., 2008).

Biological Activity and Potential Applications

Acetamide derivatives exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013). Furthermore, the study of various 6,5-heterocycles to improve metabolic stability in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has provided insights into the structural modifications necessary to enhance the therapeutic potential of these compounds (Stec et al., 2011).

Environmental and Analytical Applications

The environmental impact and analytical detection of compounds structurally related to the acetamide have been studied, especially in the context of herbicides and their metabolites. For example, the analysis and detection of herbicides and their sulfonic and oxanilic acid degradates in natural water highlight the importance of understanding the environmental fate of these compounds (Zimmerman et al., 2002). Moreover, the metabolism of chloroacetamide herbicides in human and rat liver microsomes sheds light on the metabolic pathways involved and potential toxicological implications (Coleman et al., 2000).

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN6O2/c1-13-2-4-14(5-3-13)18-11-19-21-27-30(22(32)28(21)8-9-29(19)26-18)12-20(31)25-17-7-6-15(24)10-16(17)23/h2-11H,12H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLGSGPOYBSGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)F)Cl)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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